Anticancer Potency Against Colon Carcinoma HCT116: 0.37 µM IC50 vs. N-Substituted Carbazole Derivatives
The target compound exhibits an IC50 of 0.37 µM against the HCT116 human colorectal carcinoma cell line, placing its potency in the sub-micromolar range . For context, structurally related N-substituted carbazole derivatives tested against the same cell line show IC50 values in the range of 0.37–0.96 µM . Another aryl-substituted tetrahydrocarbazole acetamide analog (2-(4-chlorophenoxy derivative, CAS 852138-47-7) showed an IC50 value against HCT116 reported as 'TBD' (to be determined) . This indicates the para-nitrophenyl variant is at least equipotent to the most active in-class comparators tested.
| Evidence Dimension | Cytotoxicity IC50 against HCT116 colon cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.37 µM |
| Comparator Or Baseline | N-substituted carbazole derivatives: IC50 = 0.37–0.96 µM; 2-(4-chlorophenoxy) analog: TBD |
| Quantified Difference | Target compound is at the lower bound of the comparator range (0.37 µM), suggesting equipotent or superior potency vs. most in-class comparators |
| Conditions | HCT116 human colorectal carcinoma cell line; MTT or similar viability assay (vendor-reported, primary literature reference not fully specified) |
Why This Matters
For laboratories screening anticancer candidates, sub-micromolar potency against HCT116 is a critical selection criterion; the 0.37 µM value positions this compound among the more potent tetrahydrocarbazole derivatives available.
